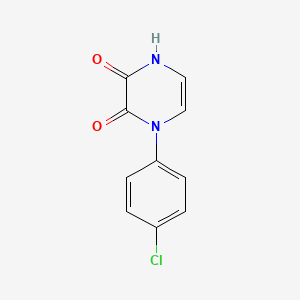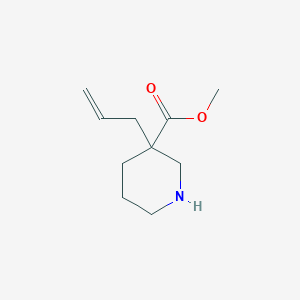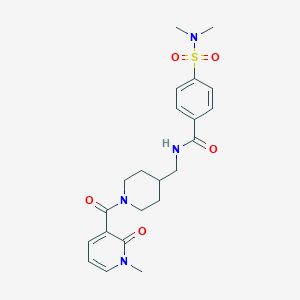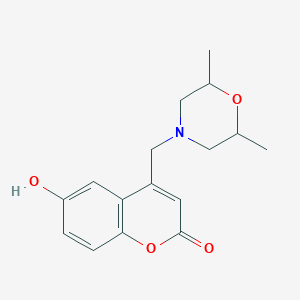
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione (CPD) is a heterocyclic aromatic compound with a five-membered ring structure. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. CPD has been studied for its potential applications in various fields, including its use as a catalyst, as a reagent for synthesis, and as a drug target.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis Techniques : Research demonstrates various synthesis techniques for 1,4-dihydropyrazine derivatives. For instance, Brook, Haltiwanger, and Koch (1992) explored the synthesis and structure of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine, showcasing a method for creating such compounds (Brook, Haltiwanger, & Koch, 1992).
- Reactivity Studies : The reactivity of these compounds has also been a focus, with an investigation into the oxidation of a stable 1,4-dihydropyrazine by dioxygen, providing insights into their chemical behavior and potential applications (Brook, Noll, & Koch, 1997).
Structural and Characterization Studies
- Crystal Structure Analysis : Jager and Otterbein (1980) examined the crystal structure of a related compound, revealing detailed structural information vital for understanding its potential applications (Jager & Otterbein, 1980).
- Spectroscopic Characterization : Further characterization includes spectroscopic studies, as done by Brook, Noll, and Koch (1998), enhancing the understanding of these molecules' physical and chemical properties (Brook, Noll, & Koch, 1998).
Novel Compounds and Materials
- Development of New Derivatives : Research has led to the creation of novel compounds and materials, such as the synthesis of unique 1,4-dihydropyrazine derivatives for potential use in treating diseases associated with KRAS activity (De, 2022).
- Electronic and Optical Applications : Studies on the synthesis and application of derivatives for electronic and optical uses have been conducted, showcasing the versatility of these compounds (Huang et al., 2006).
Medical and Pharmaceutical Applications
- Antibacterial Agents : Research into the antibacterial efficacy of certain derivatives shows potential medical applications. For example, Sheikh, Ingle, and Juneja (2009) synthesized compounds evaluated for their antibacterial effectiveness (Sheikh, Ingle, & Juneja, 2009).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDWVHAEOXSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2384186.png)
![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)
![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)
![3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384191.png)
![2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride](/img/structure/B2384195.png)





![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)
